molecular formula C24H18N4O5 B10944452 N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10944452
M. Wt: 442.4 g/mol
InChI Key: JAFIUKYCCGPIAT-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dibenzofuran moiety, a nitro-substituted pyrazole, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This can be achieved through a series of reactions including Friedel-Crafts acylation, cyclization, and methoxylation. The nitro-substituted pyrazole is synthesized separately through nitration and subsequent cyclization of appropriate precursors. The final step involves the coupling of the dibenzofuran and pyrazole moieties with a benzamide linker under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC would be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The dibenzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its bioactivity.

Comparison with Similar Compounds

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can be compared with similar compounds such as:

    N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(4-amino-1H-pyrazol-1-yl)methyl]benzamide: Differing by the presence of an amino group instead of a nitro group, which affects its reactivity and bioactivity.

    N-(2-hydroxydibenzo[b,d]furan-3-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide: Differing by the presence of a hydroxyl group instead of a methoxy group, influencing its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H18N4O5

Molecular Weight

442.4 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-3-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C24H18N4O5/c1-32-23-10-19-18-7-2-3-8-21(18)33-22(19)11-20(23)26-24(29)16-6-4-5-15(9-16)13-27-14-17(12-25-27)28(30)31/h2-12,14H,13H2,1H3,(H,26,29)

InChI Key

JAFIUKYCCGPIAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC(=C4)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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